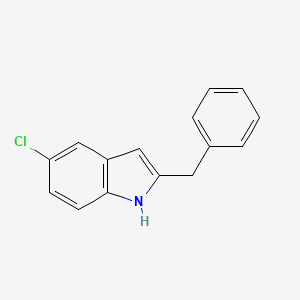

2-benzyl-5-chloro-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-benzyl-5-chloro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClN/c16-13-6-7-15-12(9-13)10-14(17-15)8-11-4-2-1-3-5-11/h1-7,9-10,17H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIYMNUNPPYABMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC3=C(N2)C=CC(=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80376614 | |

| Record name | 5-CHLORO-2-(PHENYLMETHYL)-INDOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

227803-33-0 | |

| Record name | 5-CHLORO-2-(PHENYLMETHYL)-INDOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Guide to the Synthesis and Characterization of 2-benzyl-5-chloro-1H-indole

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of pharmacologically active compounds.[1][2] The specific analogue, 2-benzyl-5-chloro-1H-indole, combines several key structural features: the core indole nucleus, a flexible benzyl group at the C2 position, and a chlorine atom at the C5 position. This substitution pattern is of significant interest to drug development professionals as it allows for the modulation of lipophilicity, metabolic stability, and receptor binding affinity.[3] This technical guide provides an in-depth exploration of the synthesis and characterization of this target molecule, offering field-proven insights, detailed experimental protocols, and a comparative analysis of synthetic strategies for researchers and scientists in drug discovery.

Strategic Approaches to Synthesis

The construction of the this compound scaffold can be approached through several established and modern synthetic routes. The choice of method often depends on factors such as starting material availability, desired scale, and tolerance for specific reaction conditions. We will explore the venerable Fischer indole synthesis as the primary route and briefly discuss alternative strategies.

The Fischer Indole Synthesis: A Classic and Reliable Route

First discovered by Emil Fischer in 1883, the Fischer indole synthesis remains one of the most robust and widely used methods for constructing the indole core.[4][5] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a suitable ketone or aldehyde.[4][6]

Causality of the Fischer Approach: This method is advantageous for our target molecule because the required precursors, 4-chlorophenylhydrazine and benzyl methyl ketone, are readily available commercially. The reaction proceeds through a well-understood mechanism, allowing for predictable outcomes and troubleshooting.

Mechanism Overview:

-

Hydrazone Formation: Phenylhydrazine reacts with a carbonyl compound to form a phenylhydrazone.

-

Tautomerization: The hydrazone tautomerizes to its enamine form.

-

[7][7]-Sigmatropic Rearrangement: A concerted pericyclic rearrangement occurs, breaking the N-N bond and forming a C-C bond.

-

Aromatization & Cyclization: The intermediate rearomatizes, followed by nucleophilic attack of the amino group onto the imine carbon.

-

Ammonia Elimination: The final step involves the elimination of an ammonia molecule under acidic conditions to yield the aromatic indole ring.[4][5]

Caption: Workflow of the Fischer Indole Synthesis.

Alternative Synthetic Strategies

While the Fischer synthesis is highly effective, other methods are available, each with its own set of advantages and limitations.

| Synthetic Method | Starting Materials | Conditions | Rationale & Insights |

| Bischler-Möhlau Synthesis | α-Bromo-ketone, 4-Chloroaniline | Harsh, often high temperatures | Involves the reaction of an α-haloketone with excess aniline.[8][9] It can be effective but the harsh conditions may not be suitable for sensitive substrates. Modern microwave-assisted protocols have shown promise in mitigating these issues.[10] |

| Palladium-Catalyzed Reactions | 5-Chloroindole, Benzyl Halide/Carbonate | Mild, requires Pd catalyst and ligands | Modern cross-coupling methods offer high regioselectivity and functional group tolerance under milder conditions.[11] For instance, a C3-benzylation of 5-chloroindole followed by an acid-catalyzed rearrangement can yield the 2-benzyl isomer.[12][13] These routes are powerful but can be more costly due to the palladium catalyst. |

Experimental Protocol: Fischer Indole Synthesis

This protocol provides a self-validating system for the synthesis of this compound. Expected outcomes and checkpoints are included to ensure trustworthiness.

Materials:

-

4-chlorophenylhydrazine hydrochloride

-

Benzyl methyl ketone

-

Glacial Acetic Acid

-

Ethanol

-

Sodium Bicarbonate (NaHCO₃)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate

-

Hexanes

-

Silica Gel for column chromatography

Step-by-Step Protocol:

-

Hydrazone Formation:

-

In a 250 mL round-bottom flask, dissolve 4-chlorophenylhydrazine hydrochloride (1.0 eq) in ethanol (50 mL).

-

Add benzyl methyl ketone (1.05 eq) to the solution.

-

Heat the mixture to reflux for 1 hour. The progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting materials. A color change to yellow/orange is typically observed.

-

-

Cyclization:

-

Cool the reaction mixture to room temperature.

-

Slowly add glacial acetic acid (20 mL) as the catalyst. Rationale: Acetic acid serves as a Brønsted acid catalyst to facilitate the rearrangement and cyclization steps of the mechanism.[4]

-

Heat the mixture to reflux (approx. 110-120°C) and maintain for 4-6 hours. Monitor the formation of the indole product by TLC.

-

-

Work-up and Isolation:

-

After cooling, pour the reaction mixture into a beaker containing ice-cold water (200 mL). This will precipitate the crude product.

-

Neutralize the mixture carefully with a saturated aqueous solution of sodium bicarbonate until effervescence ceases (pH ~7-8).

-

Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

-

Combine the organic layers and wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo using a rotary evaporator to yield the crude solid.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel.

-

Use a gradient eluent system, starting with 5% ethyl acetate in hexanes and gradually increasing to 15% ethyl acetate in hexanes.

-

Combine the fractions containing the pure product (identified by TLC) and evaporate the solvent.

-

The resulting solid can be further purified by recrystallization from an ethanol/water mixture if necessary.

-

Expected Yield: 65-75%.

-

Physicochemical and Spectroscopic Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound.

Caption: Overall workflow from synthesis to characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation of organic molecules.

¹H NMR (Proton NMR): The spectrum provides information on the number of different types of protons and their neighboring environments.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Indole N-H | 8.0 - 8.2 | broad singlet | Chemical shift can be concentration-dependent. |

| H4 (Indole) | ~7.50 | d | Doublet due to coupling with H6. |

| H6 (Indole) | ~7.05 | dd | Doublet of doublets (coupling with H4 and H7). |

| H7 (Indole) | ~7.20 | d | Doublet due to coupling with H6. |

| H3 (Indole) | ~6.35 | s | Singlet, characteristic of a 2-substituted indole. |

| Benzyl -CH₂- | ~4.10 | s | Singlet, methylene bridge protons. |

| Benzyl Ar-H | 7.25 - 7.40 | m | Multiplet for the five protons of the benzyl ring. |

¹³C NMR (Carbon-13 NMR): This technique identifies all unique carbon environments in the molecule.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C2 (Indole) | ~138 |

| C3 (Indole) | ~101 |

| C3a (Indole) | ~129 |

| C4 (Indole) | ~121 |

| C5 (Indole) | ~125 (C-Cl) |

| C6 (Indole) | ~120 |

| C7 (Indole) | ~111 |

| C7a (Indole) | ~134 |

| Benzyl -CH₂- | ~32 |

| Benzyl C1' | ~139 |

| Benzyl C2'/C6' | ~129 |

| Benzyl C3'/C5' | ~128 |

| Benzyl C4' | ~126 |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of the compound.

-

Molecular Ion (M⁺): The expected m/z for C₁₅H₁₂ClN will be approximately 241.07.

-

Isotopic Pattern: A crucial validation point is the presence of the M+2 peak at m/z ~243.07, with an intensity of about one-third of the M⁺ peak. This is the characteristic isotopic signature of a molecule containing one chlorine atom (³⁵Cl:³⁷Cl ≈ 3:1).

-

Key Fragment: A significant fragment is often observed corresponding to the loss of the benzyl group (tropylium cation, m/z 91) or the cleavage to form the benzyl cation itself.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

-

N-H Stretch: A sharp, distinct peak around 3400-3450 cm⁻¹ is characteristic of the indole N-H bond.[14]

-

Aromatic C-H Stretch: Peaks observed just above 3000 cm⁻¹ .

-

C=C Stretch: Aromatic ring stretching vibrations appear in the 1600-1450 cm⁻¹ region.

-

C-Cl Stretch: A peak in the fingerprint region, typically around 700-800 cm⁻¹ , can be attributed to the C-Cl bond.

Conclusion

This guide has detailed a robust and reliable pathway for the synthesis of this compound via the Fischer indole synthesis. The rationale for key experimental choices has been provided to empower researchers with a deeper understanding of the process. Furthermore, a comprehensive characterization workflow utilizing NMR, MS, and IR spectroscopy has been outlined, providing the necessary tools for researchers to confidently verify the structure and purity of the target compound. The methodologies and data presented herein serve as a solid foundation for scientists and drug development professionals working with this important class of heterocyclic compounds.

References

-

Batool, Z., Ullah, S., Khan, A., et al. (2024). Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors. RSC Publishing. Available at: [Link]

-

Raju, G. N., Sai, K. B., Naveen, K. T., & Nadendla, R. R. (2015). Synthesis, Characterization and Anticonvulsant Activity of Novel Benzyl-6-Chloro Indole Carboxylate Derivatives. Journal of Basic and Applied Research in Biomedicine, 1(4), 437-443. Available at: [Link]

-

(2023). Indole Synthesis SI. Supporting Information for a scientific publication. Available at: [Link]

-

Tribak, Z., Rodi, Y. K., Haoudi, A., et al. (2016). 1-Benzyl-5-chloroindoline-2,3-dione. IUCrData, 1(6). Available at: [Link]

-

Ndibe, H.C., Owolabi, B.J., Adepoju, T.S., & Eriamiatoe, I.O. (2024). Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. RSIS International. Available at: [Link]

-

PubChem. (n.d.). 5-Chloroindole. National Center for Biotechnology Information. Retrieved from [Link]

-

Receptor Chem. (n.d.). Innovation in Life Science Research. Retrieved from [Link]

-

Al-Ostath, A. I., Al-amri, J. F., Al-Ghamdi, A. M., et al. (2024). Synthesis, Characterization and Anticancer Evaluation of 1-(5-Substituted-1H-Indol-3-Yl)-3-(P-Substituted-Benzyl) Prop-2-En-1-One Derivatives. Journal of Chemical Health Risks. Available at: [Link]

-

Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Bischler–Möhlau indole synthesis. Retrieved from [Link]

-

Chen, C. Y., & Dugar, S. (2012). Palladium-Catalyzed C3-Benzylation of Indoles. Journal of the American Chemical Society. Available at: [Link]

-

Chen, C. Y., & Dugar, S. (2012). Palladium-Catalyzed C3-Benzylation of Indoles. PMC - PubMed Central. Available at: [Link]

-

Gribble, G. (2016). Bischler Indole Synthesis. ResearchGate. Available at: [Link]

-

Guchhait, S. K., & Kashyap, M. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Available at: [Link]

-

Smith, A. M. R., et al. (2021). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Publishing. Available at: [Link]

-

Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews, ACS Publications. Available at: [Link]

-

Lautens, M., & Fagnou, K. (2004). Palladium-catalyzed synthesis of N-aryl-2-benzylindolines via tandem arylation of 2-allylaniline: control of selectivity through in situ catalyst modification. PubMed. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]

-

Batcho, A. D., & Leimgruber, W. (1985). Indoles from 2-methylnitrobenzenes by condensation with formamide acetals followed by reduction: 4-benzyloxyindole. Organic Syntheses, 63, 214. Available at: [Link]

-

Smith, A. B., et al. (2015). Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions. PubMed. Available at: [Link]

-

ResearchGate. (n.d.). Partial ¹H-NMR spectra (250 MHz, D2O, 2 mM) at 25 °C of (a) benzyl... ResearchGate. Retrieved from [Link]

-

NIST. (n.d.). Benzyl chloride. NIST WebBook. Retrieved from [Link]

-

NIST. (n.d.). 1H-Indole, 2-phenyl-. NIST WebBook. Retrieved from [Link]

-

EPrints USM. (n.d.). 1D AND 2D NMR STUDIES OF BENZYL O–VANILLIN. Retrieved from [Link]

-

ChemEurope.com. (n.d.). Bischler-Möhlau indole synthesis. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

Chen, C. Y., & Dugar, S. (2012). Palladium-catalyzed C3-benzylation of indoles. PubMed. Available at: [Link]

-

NIST. (n.d.). Benzene, chloro-. NIST WebBook. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Microwave-Assisted, Solvent-Free Bischler Indole Synthesis. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Fischer Indole Synthesis [organic-chemistry.org]

- 7. rsc.org [rsc.org]

- 8. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]

- 9. Bischler-Möhlau_indole_synthesis [chemeurope.com]

- 10. Microwave-Assisted, Solvent-Free Bischler Indole Synthesis [organic-chemistry.org]

- 11. Palladium-catalyzed C3-benzylation of indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Palladium-Catalyzed C3-Benzylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide – International Journal of Research and Scientific Innovation (IJRSI) [rsisinternational.org]

An In-depth Technical Guide to the Physicochemical Properties of 2-benzyl-5-chloro-1H-indole

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 2-benzyl-5-chloro-1H-indole (CAS No: 227803-33-0), a substituted indole derivative of significant interest to researchers and professionals in the field of drug discovery and development. Given the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related analogues and predictive models to offer a robust framework for its study. The subsequent sections will delve into the molecular structure, key physicochemical parameters, spectroscopic signatures, and relevant analytical methodologies, providing a foundational understanding for its application in medicinal chemistry.

Introduction: The Significance of the Indole Scaffold

The indole ring system is a privileged scaffold in medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals. Its unique electronic properties and ability to participate in various biological interactions have made it a focal point of synthetic and therapeutic research. The introduction of specific substituents, such as a benzyl group at the 2-position and a chloro group at the 5-position, can significantly modulate the molecule's steric, electronic, and lipophilic properties, thereby influencing its pharmacokinetic and pharmacodynamic profile. This guide aims to provide a detailed exposition of these properties for this compound, establishing a critical knowledge base for its further investigation.

Molecular Identity and Structural Elucidation

The foundational step in characterizing any chemical entity is the unambiguous confirmation of its structure and fundamental properties.

Chemical Structure and Identification

-

IUPAC Name: this compound

-

CAS Number: 227803-33-0[1]

-

Molecular Formula: C₁₅H₁₂ClN[1]

-

Molecular Weight: 241.72 g/mol [1]

-

SMILES: ClC1=CC=C2NC(CC3=CC=CC=C3)=CC2=C1[1]

-

InChIKey: FIYMNUNPPYABMU-UHFFFAOYSA-N[1]

The structure comprises a central indole bicyclic system with a benzyl substituent at the C2 position and a chlorine atom at the C5 position. The presence of the N-H proton on the indole ring allows for hydrogen bonding, a crucial factor in its interaction with biological targets.

Core Physicochemical Properties

The physicochemical properties of a molecule are paramount in drug development, influencing its solubility, permeability, and ultimately, its bioavailability.

Physical State and Appearance

Melting Point

A definitive experimental melting point for this compound has not been reported in the literature. However, by examining related structures, we can infer an approximate range. 5-Chloroindole has a reported melting point of 69-72 °C.[3][4] The introduction of a benzyl group would be expected to increase the melting point due to a higher molecular weight and increased intermolecular interactions. For context, 1-benzyl-5-chloroindoline-2,3-dione has a melting point of 140-143 °C.

Solubility Profile

The solubility of a compound is a critical determinant of its suitability for formulation and its absorption in biological systems.

-

Aqueous Solubility: Based on the properties of related compounds, this compound is expected to have very low aqueous solubility. 5-Chloroindole is reported as insoluble in water.[3] The addition of the lipophilic benzyl group will further decrease its affinity for aqueous media.

-

Organic Solubility: Conversely, the compound is expected to be soluble in a range of organic solvents. 5-Chloroindole is soluble in alcohol, and it is anticipated that this compound will be soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone.[4]

Acidity (pKa)

The pKa value provides insight into the ionization state of a molecule at a given pH. For this compound, the most relevant pKa is that of the N-H proton of the indole ring. While an experimental value is not available, a predicted pKa for 5-chloroindole is 16.09.[4] This indicates that the indole N-H is weakly acidic and will be predominantly in its neutral, protonated form at physiological pH.

Lipophilicity (logP)

The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and potential for oral absorption. A higher logP value indicates greater lipophilicity.

The experimental partition coefficient for 5-chloroindole is reported as 2.93.[3] The addition of the benzyl group will significantly increase the lipophilicity. A computed XLogP3 value for the isomeric compound 2-chloro-5-phenylmethoxy-1H-indole is 4.5.[5] It is therefore reasonable to predict that the logP of this compound will be in a similar, or slightly higher, range, indicating a highly lipophilic character.

Table 1: Summary of Physicochemical Properties

| Property | Value/Description | Source/Basis |

| Molecular Formula | C₁₅H₁₂ClN | [1] |

| Molecular Weight | 241.72 g/mol | [1] |

| Physical State | Likely a solid at room temperature | Inferred from related compounds |

| Melting Point | Not experimentally determined | - |

| Aqueous Solubility | Very low | Inferred from 5-chloroindole[3] |

| Organic Solubility | Soluble in common organic solvents | Inferred from 5-chloroindole[4] |

| pKa (N-H) | ~16 (Predicted) | Based on 5-chloroindole[4] |

| logP | > 3 (Predicted) | Based on 5-chloroindole and related isomers[3][5] |

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural confirmation and purity assessment of synthesized compounds. While the specific spectra for this compound are not publicly available, a detailed prediction of its spectral features can be made based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

The proton NMR spectrum of this compound is expected to show distinct signals for the indole ring protons, the benzyl group protons, and the N-H proton.

-

Indole N-H Proton: A broad singlet is expected in the downfield region, typically between δ 8.0-11.0 ppm.

-

Aromatic Protons (Indole Ring): The protons on the chlorinated benzene ring of the indole nucleus will appear in the aromatic region (δ 7.0-7.8 ppm). The H4 proton is expected to be a doublet around δ 7.6 ppm, deshielded by the adjacent chlorine atom. The H6 and H7 protons will likely appear as a doublet and a doublet of doublets, respectively, in the range of δ 7.1-7.4 ppm. The H3 proton on the pyrrole ring is expected to be a singlet or a small doublet around δ 6.4-6.5 ppm.

-

Benzyl Group Protons: The five protons of the phenyl ring will appear as a multiplet in the region of δ 7.2-7.4 ppm. The two methylene protons (CH₂) will give a singlet at approximately δ 4.0-4.2 ppm.

The carbon NMR spectrum will provide information on each unique carbon atom in the molecule.

-

Indole Ring Carbons: The carbon bearing the chlorine (C5) is expected to resonate around δ 128-130 ppm. The other carbons of the benzene ring will appear in the δ 110-135 ppm range. The C2 and C3 carbons of the pyrrole ring are expected around δ 138 ppm and δ 102 ppm, respectively.

-

Benzyl Group Carbons: The methylene carbon (CH₂) is anticipated to appear around δ 35-40 ppm. The carbons of the phenyl ring will resonate in the typical aromatic region of δ 126-140 ppm.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Indole N-H | 8.0 - 11.0 | - |

| Indole H3 | 6.4 - 6.5 | ~102 |

| Indole H4 | ~7.6 | ~122 |

| Indole H6 | 7.1 - 7.2 | ~123 |

| Indole H7 | 7.2 - 7.4 | ~112 |

| Benzyl CH₂ | 4.0 - 4.2 | 35 - 40 |

| Benzyl Phenyl H | 7.2 - 7.4 | 126 - 140 |

| Indole C2 | - | ~138 |

| Indole C3a | - | ~130 |

| Indole C5 | - | ~129 |

| Indole C7a | - | ~135 |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule.

-

N-H Stretch: A sharp to moderately broad peak is expected in the region of 3300-3500 cm⁻¹ for the indole N-H stretch.

-

C-H Aromatic Stretch: Peaks will be observed above 3000 cm⁻¹ corresponding to the C-H stretching of the aromatic rings.

-

C-H Aliphatic Stretch: Absorptions just below 3000 cm⁻¹ will be present due to the C-H stretching of the benzylic CH₂ group.

-

C=C Aromatic Stretch: Multiple sharp peaks are expected in the 1450-1600 cm⁻¹ region.

-

C-N Stretch: A peak in the 1200-1350 cm⁻¹ range.

-

C-Cl Stretch: A strong absorption in the fingerprint region, typically between 600-800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak at m/z = 241, corresponding to the molecular weight of the compound. Due to the presence of chlorine, an isotopic peak at m/z = 243 (M+2) with approximately one-third the intensity of the M⁺ peak will also be observed.

-

Fragmentation Pattern: A prominent fragment would be the loss of the benzyl group, resulting in a peak at m/z = 150 (for the 5-chloro-1H-indolyl cation). Another significant fragmentation would be the formation of the benzyl cation at m/z = 91 (the tropylium ion).

Analytical Methodologies

The purification and analysis of this compound would typically involve standard chromatographic and spectroscopic techniques.

Synthesis and Purification Workflow

A plausible synthetic route for this compound would be the Fischer indole synthesis, reacting (4-chlorophenyl)hydrazine with 3-phenylpropionaldehyde. The resulting crude product would then be purified.

Sources

- 1. This compound | CAS 227803-33-0 [matrix-fine-chemicals.com]

- 2. hoffmanchemicals.com [hoffmanchemicals.com]

- 3. 5-Chloroindole(17422-32-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. 5-Chloroindole | 17422-32-1 [chemicalbook.com]

- 5. 2-chloro-5-phenylmethoxy-1H-indole | C15H12ClNO | CID 159354994 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 2-benzyl-5-chloro-1H-indole: A Technical Guide

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 2-benzyl-5-chloro-1H-indole, a molecule of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field who require a detailed understanding of the structural elucidation of this compound through modern spectroscopic techniques. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering not just the data itself, but the underlying scientific principles and experimental considerations.

Introduction: The Significance of this compound

Indole scaffolds are privileged structures in drug discovery, forming the core of numerous approved therapeutics. The specific substitution pattern of this compound imparts a unique combination of lipophilicity, electronic properties, and steric bulk, making it a valuable building block for targeting a range of biological targets. Accurate and unambiguous structural confirmation is the bedrock of any chemical research, and for this, a multi-faceted spectroscopic approach is indispensable. This guide will provide a detailed roadmap for the characterization of this molecule, empowering researchers to confidently identify and utilize it in their work.

The molecular structure of this compound, with the IUPAC name 5-Chloro-2-(phenylmethyl)-1H-indole and CAS Number 227803-33-0, is presented below.[1] The molecular formula is C15H12ClN, and the molecular weight is 241.72 g/mol .[1]

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR are essential for unambiguous characterization.

Experimental Protocol: NMR Data Acquisition

Sample Preparation:

-

Dissolve approximately 10 mg of this compound in 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can influence the chemical shift of the N-H proton.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Parameters:

-

Spectrometer: A 400 or 500 MHz spectrometer is recommended for good signal dispersion.[2]

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Acquisition time: 2-3 seconds.

-

Relaxation delay: 1-2 seconds.

-

Number of scans: 16-32, depending on sample concentration.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled experiment (e.g., zgpg30).

-

Acquisition time: 1-2 seconds.

-

Relaxation delay: 2-5 seconds.

-

Number of scans: 1024 or more to achieve adequate signal-to-noise.

-

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

The predicted ¹H NMR spectrum is based on the analysis of related structures, including 5-chloroindole and other substituted indoles.[2][3]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.10 | br s | 1H | N-H (indole) |

| ~7.55 | d | 1H | H-4 |

| ~7.30 | d | 1H | H-7 |

| ~7.25-7.15 | m | 5H | Phenyl-H |

| ~7.05 | dd | 1H | H-6 |

| ~6.35 | s | 1H | H-3 |

| ~4.10 | s | 2H | CH₂ (benzyl) |

Interpretation and Rationale:

-

N-H Proton: The indole N-H proton is expected to be a broad singlet in the downfield region (around 8.0-12.0 ppm), with its exact position being sensitive to solvent and concentration.[2]

-

Aromatic Protons (Indole Ring): The chlorine atom at the C-5 position exerts an electron-withdrawing effect, influencing the chemical shifts of the benzene ring protons.[2] H-4 is anticipated to be the most deshielded proton on the benzene portion of the indole ring, appearing as a doublet. H-6 will likely be a doublet of doublets due to coupling with H-4 and H-7, while H-7 will be a doublet.

-

Aromatic Protons (Benzyl Ring): The five protons of the benzyl group's phenyl ring are expected to resonate as a complex multiplet in the typical aromatic region of 7.15-7.25 ppm.

-

Pyrrole Ring Proton (H-3): The H-3 proton of the indole ring is predicted to be a singlet at approximately 6.35 ppm.

-

Methylene Protons: The two protons of the benzylic methylene group (CH₂) are expected to appear as a sharp singlet around 4.10 ppm.

Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

The predicted ¹³C NMR spectrum is derived from data on 5-chloroindole derivatives and general principles of carbon chemical shifts.[2]

| Chemical Shift (δ, ppm) | Assignment |

| ~140.0 | C-2 |

| ~138.5 | Phenyl-C (ipso) |

| ~134.5 | C-7a |

| ~129.0 | Phenyl-CH |

| ~128.5 | Phenyl-CH |

| ~128.0 | C-3a |

| ~126.5 | Phenyl-CH |

| ~125.5 | C-5 |

| ~122.5 | C-6 |

| ~120.0 | C-4 |

| ~111.5 | C-7 |

| ~101.0 | C-3 |

| ~36.0 | CH₂ (benzyl) |

Interpretation and Rationale:

-

Indole Carbons: The C-2 carbon, being adjacent to the nitrogen and bearing the benzyl substituent, is expected to be significantly downfield. The bridgehead carbons, C-3a and C-7a, will also be in the aromatic region. The C-5 carbon, directly attached to the chlorine atom, will have its chemical shift influenced by the halogen. The remaining indole carbons (C-3, C-4, C-6, C-7) will resonate at their characteristic positions, with C-3 being the most shielded.

-

Benzyl Carbons: The ipso-carbon of the benzyl's phenyl ring will be a quaternary signal, while the other phenyl carbons will appear in the aromatic region. The methylene carbon (CH₂) is expected in the aliphatic region, around 36.0 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Experimental Protocol: IR Data Acquisition

Sample Preparation:

-

KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

-

Thin Film: Dissolve the sample in a volatile solvent and deposit a thin film on a salt plate (e.g., NaCl or KBr).

-

ATR: Place the solid sample directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.

Instrumentation:

-

A Fourier-Transform Infrared (FT-IR) spectrometer is used to acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Medium, Sharp | N-H stretch (indole) |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2920 | Weak | Aliphatic C-H stretch (CH₂) |

| ~1600, ~1490, ~1450 | Medium-Strong | Aromatic C=C stretching |

| ~1090 | Strong | C-Cl stretch |

| ~740 | Strong | Out-of-plane C-H bending (ortho-disubstituted) |

Interpretation and Rationale:

-

N-H Stretch: A characteristic sharp peak around 3400 cm⁻¹ is expected for the N-H stretch of the indole ring.

-

C-H Stretches: Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene group will appear just below 3000 cm⁻¹.

-

Aromatic C=C Stretching: Multiple bands in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching in the aromatic rings.

-

C-Cl Stretch: The carbon-chlorine stretching vibration is expected to give a strong absorption in the fingerprint region, around 1090 cm⁻¹.

-

Out-of-Plane Bending: A strong band around 740 cm⁻¹ is indicative of the out-of-plane C-H bending for the ortho-disubstituted pattern of the indole's benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its structure.

Experimental Protocol: MS Data Acquisition

Instrumentation:

-

Ionization Source: Electron Ionization (EI) is a common technique for this type of molecule. Electrospray Ionization (ESI) can also be used, particularly with high-resolution mass spectrometry (HRMS).

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap analyzers can be used.

Predicted Mass Spectrum (EI)

| m/z | Relative Intensity | Assignment |

| 241/243 | High | [M]⁺ (Molecular ion, ~3:1 ratio) |

| 164 | Moderate | [M - C₆H₅]⁺ |

| 91 | Very High | [C₇H₇]⁺ (Tropylium ion) |

Interpretation and Rationale:

-

Molecular Ion: The molecular ion peak ([M]⁺) is expected at m/z 241. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic [M+2]⁺ peak at m/z 243 with about one-third the intensity of the molecular ion peak is a key diagnostic feature.

-

Fragmentation Pattern:

-

A common fragmentation pathway for benzyl-substituted compounds is the cleavage of the benzylic bond. This would result in the formation of a highly stable tropylium cation ([C₇H₇]⁺) at m/z 91, which is often the base peak in the spectrum.

-

Loss of the phenyl radical from the molecular ion would lead to a fragment at m/z 164.

-

Caption: Predicted Mass Spectrometry Fragmentation of this compound.

Conclusion

The comprehensive spectroscopic analysis presented in this guide, based on ¹H NMR, ¹³C NMR, IR, and MS data, provides a robust framework for the structural elucidation of this compound. By understanding the predicted spectral features and the rationale behind them, researchers can confidently identify this compound and proceed with their synthetic and medicinal chemistry endeavors. The combination of these techniques offers a self-validating system, ensuring the high fidelity of the structural assignment.

References

- Indole Synthesis SI. (2023).

- Supporting information - The Royal Society of Chemistry.

- This compound | CAS 227803-33-0 - Matrix Fine Chemicals.

- Application Notes and Protocols for ¹H and ¹³C NMR Analysis of 5-Chloro-Indole Derivatives - Benchchem.

- 5-Chloroindole | C8H6ClN | CID 87110 - PubChem.

- 5-Chloroindole(17422-32-1) 1H NMR spectrum - ChemicalBook.

Sources

Title: A Technical Guide to 2-Benzyl-5-Chloro-1H-Indole Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary: The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and therapeutic agents.[1][2] This guide focuses on the 2-benzyl-5-chloro-1H-indole scaffold, a privileged structure demonstrating a remarkable breadth of biological activities. The strategic placement of a chloro group at the 5-position and a benzyl moiety at the 2-position creates a versatile template for developing novel therapeutics. We will provide an in-depth exploration of the synthetic routes to access these derivatives, a comprehensive overview of their anticancer, antimicrobial, and anti-inflammatory properties, and critical insights into their structure-activity relationships (SAR). This document serves as a technical resource for researchers and scientists, offering detailed experimental protocols and a robust framework for advancing the development of this promising class of compounds.

Part 1: The this compound Scaffold: A Privileged Core

The Indole Nucleus in Medicinal Chemistry

The indole ring system, a fusion of a benzene and a pyrrole ring, is a vital pharmacophore due to its ability to mimic the structure of tryptophan and interact with a wide array of biological targets.[1] Its derivatives are known to possess a wide spectrum of pharmacological properties, including anticancer, anti-inflammatory, anticonvulsant, and antibacterial activities.[3][4] The indole scaffold's unique electronic properties and its capacity for hydrogen bonding contribute to its versatile binding capabilities.

Core Scaffold: this compound

The parent compound, this compound (CAS 227803-33-0), serves as the foundational structure for the derivatives discussed herein.[5][6]

Structural Features:

-

Formula: C₁₅H₁₂ClN[5]

-

Molecular Weight: 241.72 g/mol [5]

-

5-Chloro Group: This electron-withdrawing group significantly influences the electronic distribution of the indole ring, affecting its reactivity and binding affinity to biological targets. Halogen substitutions are a common strategy in medicinal chemistry to enhance potency and modulate pharmacokinetic properties.[7]

-

2-Benzyl Group: The benzyl substituent provides a lipophilic region and opportunities for further functionalization. Modifications to the benzyl ring can fine-tune the compound's steric and electronic properties, which is crucial for optimizing target engagement and exploring SAR.[8]

Rationale for Drug Discovery Exploration

The combination of the 5-chloro indole core with a 2-benzyl substituent offers a compelling starting point for drug discovery. This scaffold allows for systematic chemical modifications at multiple positions: the indole nitrogen (N1), the benzyl ring, and potentially other positions on the indole core. This versatility enables the fine-tuning of biological activity and the development of potent and selective therapeutic agents.[9]

Part 2: Synthetic Strategies for this compound Derivatives

The synthesis of this compound derivatives can be achieved through well-established and reliable synthetic methodologies, primarily centered around the construction of the core indole ring followed by functionalization.

Core Synthesis via Fischer Indole Synthesis

The Fischer indole synthesis is a classic and highly effective method for constructing the indole nucleus. It involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the reaction of a phenylhydrazine with a ketone or aldehyde.[1][9] For the target scaffold, 4-chlorophenylhydrazine is the key starting material.

This protocol outlines the synthesis of a 2,3-disubstituted 5-chloro-indole, which can be adapted for the 2-benzyl derivative.[9]

Step 1: Phenylhydrazone Formation

-

In a suitable reaction vessel, dissolve 4-chlorophenylhydrazine hydrochloride (1.0 eq) in a solvent such as ethanol.

-

Add a ketone (e.g., 1-phenylpropan-2-one for the direct synthesis of the 2-benzyl derivative) (1.05 eq).

-

Stir the mixture at room temperature for 1-2 hours. The corresponding 4-chlorophenylhydrazone intermediate may precipitate from the solution.

-

Filter the solid, wash with cold water, and dry under a vacuum.

Step 2: Acid-Catalyzed Indolization

-

Place the dried 4-chlorophenylhydrazone (1.0 eq) into a round-bottom flask.

-

Add an acid catalyst. Polyphosphoric acid (PPA) (10-fold excess by weight) or glacial acetic acid (as both solvent and catalyst) are commonly used.[9]

-

Heat the reaction mixture to 80-120 °C.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture and pour it into ice water to precipitate the crude product.

-

Filter the solid, wash with water to neutralize the acid, and dry.

-

Purify the crude this compound using column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient).

Caption: Workflow for Fischer Indole Synthesis of the core scaffold.

Derivatization Strategies

Once the core scaffold is obtained, further derivatization allows for the exploration of SAR. N-alkylation at the indole nitrogen is a common and straightforward modification.

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve the this compound (1.0 eq) in an anhydrous solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).[9][10]

-

Cool the solution to 0 °C in an ice bath.

-

Add a base such as sodium hydride (NaH, 1.2 eq) or cesium carbonate (Cs₂CO₃) portion-wise.[9][10] Stir for 30 minutes to allow for deprotonation.

-

Add the desired alkylating agent (e.g., benzyl bromide, methyl iodide) (1.1 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

-

Quench the reaction by carefully adding water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the N-alkylated derivative by column chromatography.

Part 3: A Broad Spectrum of Biological Activity

Derivatives of the this compound scaffold have been investigated for a range of therapeutic applications, demonstrating significant potential as anticancer, antimicrobial, and anti-inflammatory agents.

Anticancer and Antiproliferative Activity

The indole framework is a key component of many anticancer drugs.[11] Derivatives of N-benzyl indoles, in particular, have shown potent tumor growth inhibitory activity against various human cancer cell lines.[4][12]

Mechanism of Action: A prominent mechanism for indole-based anticancer agents is the inhibition of protein kinases, such as Epidermal Growth Factor Receptor (EGFR). EGFR is a key regulator of cell proliferation, and its dysregulation is common in many cancers.[11] Certain 5-chloro-indole-2-carboxamide derivatives have demonstrated potent inhibitory activity against both wild-type (EGFRWT) and mutant (EGFRT790M) forms of the enzyme.[11] Other reported mechanisms include the induction of apoptosis and the suppression of DNA repair pathways.[12][13]

Caption: Inhibition of the EGFR signaling cascade by an indole derivative.

| Compound Class | Cancer Cell Line | Activity Metric | Value | Reference |

| N-Benzyl Indole-Barbituric Acid Hybrids | Ovarian (OVCAR-5) | GI₅₀ | 20 nM | [4] |

| N-Benzyl Indole-Barbituric Acid Hybrids | Breast (MDA-MB-468) | GI₅₀ | 30-40 nM | [4] |

| N-Benzyl Indole-Barbituric Acid Hybrids | Renal (A498) | GI₅₀ | 40 nM | [4] |

| 5-Chloro-Indole-2-Carboxamides | Various | GI₅₀ | 29-47 nM | [11] |

| Substituted N-benzyl-1H-indole-2-carbohydrazide | Breast (MCF-7), Lung (A549) | IC₅₀ | ~2 µM | [13] |

Note: GI₅₀ = 50% Growth Inhibition, IC₅₀ = 50% Inhibitory Concentration. Values are for lead compounds in the respective studies.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Indole derivatives have shown considerable promise in this area, exhibiting activity against a wide range of bacteria and fungi.[7][14]

Mechanism of Action: The antimicrobial effects of indole derivatives are multifaceted. Some compounds target essential bacterial processes like cell division by inhibiting proteins such as FtsZ.[15] Others may disrupt the bacterial cell membrane or inhibit efflux pumps, which are responsible for extruding antibiotics from the bacterial cell, thereby overcoming resistance mechanisms.[7]

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a series of sterile test tubes, prepare two-fold serial dilutions of the compound in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi).[14]

-

Prepare a standardized inoculum of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a concentration of ~5 x 10⁵ CFU/mL.

-

Inoculate each tube with the microbial suspension. Include a positive control (microbes, no compound) and a negative control (medium, no microbes).

-

Incubate the tubes at 37°C for 18-24 hours (for bacteria) or 48 hours (for fungi).

-

Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

| Compound Class | Microorganism | Activity Metric | Value (µg/mL) | Reference |

| 5-Bromo-1-(4-chlorobenzyl)-indole-2-carboxamides | E. coli, P. aeruginosa | MIC | 0.35 - 1.25 | [10] |

| Indole-Triazole Derivatives | MRSA, C. krusei | MIC | 3.125 - 6.25 | [7] |

| 5-Chloro-3-phenyl-1H-indole derivatives | S. aureus, B. subtilis | MIC | Not specified | [14] |

Note: MIC = Minimum Inhibitory Concentration. MRSA = Methicillin-resistant Staphylococcus aureus.

Other Biological Activities

-

Anti-inflammatory: Certain 1-benzylindole derivatives have been developed as potent inhibitors of cytosolic phospholipase A2α (cPLA2α), a key enzyme in the production of pro-inflammatory lipid mediators.[16] A derivative with a chlorine atom at the 5-position of the indole ring showed submicromolar activity against the enzyme.[16]

-

Anticonvulsant: Novel 1-benzyl-6-chloro indole carboxylate derivatives have been synthesized and evaluated for anticonvulsant activity using the maximal electroshock (MES) method, with some compounds showing significant potential.[3]

-

Histamine H₄ Receptor Antagonism: The (5-chloro-1H-indol-2-yl)-(4-methyl-piperazin-1-yl)-methanone structure has been identified as a histamine H₄ receptor antagonist, a target for inflammatory and immune disorders.[17]

Part 4: Structure-Activity Relationship (SAR) Insights

Understanding the relationship between a compound's structure and its biological activity is critical for rational drug design. Studies on this compound derivatives have yielded several key SAR insights.

-

Substitution on the Indole Nitrogen (N1): Alkylation or benzylation at the N1 position is a common strategy. The nature of the substituent can drastically alter activity. For instance, N-benzyl groups with specific substitutions on the phenyl ring (e.g., 4-methoxy, 4-fluoro) led to nanomolar antiproliferative activity.[4]

-

Substitution on the Benzyl Ring (C2): The electronic properties of substituents on the C2-benzyl group influence potency. Ortho-substituted benzyl derivatives have been identified as potent RORγ agonists for cancer immunotherapy.[8]

-

Substitution on the Indole Core: The 5-chloro substituent is a key feature. Studies on related indole series have shown that chloro substituents are often beneficial for antimicrobial activity.[7]

Caption: Summary of key structure-activity relationships for the scaffold.

Part 5: Future Directions and Conclusion

The this compound scaffold represents a highly versatile and pharmacologically significant framework. The existing body of research clearly demonstrates its potential for the development of potent anticancer, antimicrobial, and anti-inflammatory agents.

Future research should focus on:

-

Lead Optimization: Systematically modifying lead compounds to improve potency, selectivity, and pharmacokinetic profiles (e.g., solubility, metabolic stability).

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways for the most active derivatives to enable target-based drug design.

-

In Vivo Evaluation: Advancing promising candidates from in vitro assays to preclinical animal models to assess their efficacy and safety in a physiological context.

References

- Vertex AI Search. (2023). Indole Synthesis SI.

- Raju, G. N., et al. (2016). Synthesis, Characterization and Anticonvulsant Activity of Novel Benzyl-6-Chloro Indole Carboxylate Derivatives. Journal of Basic and Applied Research in Biomedicine.

- ResearchGate. (n.d.). Synthesis and antimicrobial activity of some 5-chloro-3-phenyl-1H-indole-2-carbonyl azide derivatives.

- Mane, Y. D., et al. (2018). 5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides as new potent antibacterial agents. Heterocyclic Communications, 24(6), 327–332.

- PubMed. (n.d.). Synthesis and structure-activity relationships of indole and benzimidazole piperazines as histamine H(4) receptor antagonists.

- PubMed. (n.d.). Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives.

- Matrix Fine Chemicals. (n.d.). This compound | CAS 227803-33-0.

- Benchchem. (n.d.). Synthesis of 1,2,3-Trisubstituted 5-Chloro-Indoles: A Detailed Guide for Researchers.

- NIH. (n.d.). Synthesis and anti-proliferative activity of aromatic substituted 5-((1-benzyl-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione analogs against human tumor cell lines. PMC.

- PubMed. (2021). Discovery of 2-(Ortho-Substituted Benzyl)-Indole Derivatives as Potent and Orally Bioavailable RORγ Agonists with Antitumor Activity.

- Journal of Chemical Health Risks. (2024). Synthesis, Characterization and Anticancer Evaluation of 1-(5-Substituted-1H-Indol-3-Yl)-3-(P-Substituted-Benzyl) Prop-2-En-1-One Derivatives.

- NIH. (2025). In vitro and in silico analysis of synthesized N-benzyl indole-derived hydrazones as potential anti-triple negative breast cancer agents. PMC.

- NIH. (n.d.). 1-Benzylindoles as inhibitors of cytosolic phospholipase A2α: synthesis, biological activity, aqueous solubility, and cell permeability. PMC.

- ResearchGate. (n.d.). Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives.

- NIH. (2023). Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives. PMC.

- Taylor & Francis Online. (2023). Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors.

- NIH. (2023). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. PMC PubMed Central.

- NIH. (n.d.). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. PMC.

- BLD Pharm. (n.d.). 227803-33-0|this compound.

- RSC Publishing. (2024). Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors.

- Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization and Cytotoxic Activity of new Indole Schiff Bases Derived from 2-(5-Chloro-3,3-Dimethyl-1,3-Dihydro-Indol-2-Ylidene)-Malonaldehyde with Aniline Substituted.

- RSIS International. (2024). Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide.

- NIH. (n.d.). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide.

- MDPI. (n.d.). Design, Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity.

- NIH. (2024). Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. PMC.

Sources

- 1. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsisinternational.org [rsisinternational.org]

- 3. jbarbiomed.com [jbarbiomed.com]

- 4. Synthesis and anti-proliferative activity of aromatic substituted 5-((1-benzyl-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione analogs against human tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | CAS 227803-33-0 [matrix-fine-chemicals.com]

- 6. 227803-33-0|this compound|BLD Pharm [bldpharm.com]

- 7. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of 2-(Ortho-Substituted Benzyl)-Indole Derivatives as Potent and Orally Bioavailable RORγ Agonists with Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

- 12. In vitro and in silico analysis of synthesized N-benzyl indole-derived hydrazones as potential anti-triple negative breast cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 1-Benzylindoles as inhibitors of cytosolic phospholipase A2α: synthesis, biological activity, aqueous solubility, and cell permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and structure-activity relationships of indole and benzimidazole piperazines as histamine H(4) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Potential Therapeutic Targets of 2-benzyl-5-chloro-1H-indole

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the structural core of numerous bioactive compounds.[1][2] The specific derivative, 2-benzyl-5-chloro-1H-indole, combines key structural features—a benzyl group at the 2-position and a halogen at the 5-position—that suggest significant potential for therapeutic intervention, particularly in oncology. Extensive research into related indole derivatives strongly indicates that a primary and highly probable therapeutic target for this class of molecules is the microtubule cytoskeleton, specifically through the inhibition of tubulin polymerization.[1][2][3][4][5] This guide synthesizes the available evidence to propose tubulin as the principal target, details the downstream cellular consequences, and provides a comprehensive framework for the experimental validation of this hypothesis. Further, it explores other potential, albeit less characterized, targets to provide a complete picture for future drug discovery efforts.

Introduction to the this compound Scaffold

The indole ring is a bicyclic aromatic heterocycle found in a vast array of natural products and synthetic drugs, including the neurotransmitter serotonin and the anti-inflammatory drug indomethacin.[2][6] Its unique electronic properties and ability to participate in various non-covalent interactions make it an ideal foundation for designing molecules that bind to biological targets with high affinity and specificity.

Chemical Structure and Rationale

The molecule this compound (CAS 227803-33-0) possesses a molecular formula of C15H12ClN and a molecular weight of 241.72 g/mol .[7] Its structure is characterized by:

-

An Indole Core: The foundational pharmacophore.

-

A 2-benzyl Group: This substitution pattern is critical. In many related anticancer agents, this group, often with additional substitutions on the phenyl ring, mimics the trimethoxyphenyl (TMP) ring of colchicine or combretastatin A-4 (CA-4), enabling it to fit into the colchicine-binding site on β-tubulin.[1]

-

A 5-chloro Substitution: Halogenation, particularly at the 5- or 6-position of the indole ring, is a common strategy in medicinal chemistry to modulate metabolic stability, cell permeability, and binding affinity. Studies on related structures have shown that substitutions at this position can play an important role in cytotoxic activity.[1][8]

Primary Putative Target: Tubulin Polymerization

The overwhelming body of evidence from analogous structures points to tubulin as the most likely therapeutic target for this compound.[3][5] Microtubules, dynamic polymers of α- and β-tubulin dimers, are essential for numerous cellular processes, most critically for the formation of the mitotic spindle during cell division.[1][2] Agents that interfere with microtubule dynamics are among the most successful classes of anticancer drugs.[2][3]

Proposed Mechanism of Action: Inhibition of Microtubule Assembly

Indole-based compounds frequently act as inhibitors of tubulin polymerization by binding to the colchicine site on β-tubulin.[1] This binding event physically obstructs the "curved-to-straight" conformational change that tubulin dimers must undergo to incorporate into a growing microtubule. The result is a destabilization of the microtubule network.

The specific roles of the substituents are hypothesized as follows:

-

The 2-benzyl group likely inserts into a hydrophobic pocket within the colchicine-binding site.

-

The indole ring serves as a rigid scaffold, positioning the benzyl group correctly.

-

The 5-chloro atom may form additional hydrophobic or halogen-bond interactions, enhancing binding affinity and influencing the overall conformation.

Downstream Cellular Consequences of Tubulin Inhibition

Inhibition of tubulin polymerization triggers a cascade of events within rapidly dividing cells, such as cancer cells:

-

Disruption of the Mitotic Spindle: The inability to form a functional mitotic spindle prevents proper chromosome segregation.

-

G2/M Phase Cell Cycle Arrest: The spindle assembly checkpoint is activated, halting the cell cycle in the G2 or M phase to prevent aneuploidy.

-

Induction of Apoptosis: Prolonged mitotic arrest ultimately triggers programmed cell death (apoptosis), leading to the elimination of the cancerous cells.

Visualization of the Proposed Signaling Pathway

The following diagram illustrates the proposed mechanism leading from target engagement to cellular apoptosis.

Caption: Proposed mechanism of action for this compound.

Secondary & Exploratory Therapeutic Targets

While tubulin is the most probable primary target, the indole scaffold is versatile and derivatives have been associated with other biological activities. These represent potential secondary or alternative targets that warrant investigation.

-

Cytosolic Phospholipase A2α (cPLA2α): 1-Benzylindole derivatives have been identified as inhibitors of cPLA2α, an enzyme involved in inflammatory processes through the release of arachidonic acid.[9] The core scaffold of the topic compound shares similarities with these inhibitors.

-

RORγ (Retinoid-related Orphan Receptor gamma): 2-(ortho-substituted benzyl)-indole derivatives have been developed as potent agonists of RORγ, a nuclear receptor that plays a role in cancer immunity.[10] This suggests that the 2-benzyl-indole core can be adapted to target nuclear receptors.

-

RNA-dependent RNA polymerase (RdRp): Certain N-benzyl-acetamide derivatives with an indole core have shown inhibitory activity against viral RdRp, highlighting a potential application in antiviral therapy.[11]

-

Dishevelled 1 (DVL1): A 3-benzyl-5-chloro-indole carboxamide was identified as an inhibitor of NHERF1, which is related to the Wnt signaling pathway through interactions with DVL proteins.[12] This points to a potential role in modulating developmental signaling pathways often dysregulated in cancer.

A Framework for Target Validation & Drug Development

To rigorously validate tubulin as the primary target and characterize the compound's biological activity, a multi-step experimental workflow is essential.

Overall Experimental Workflow

The following diagram outlines a logical progression from initial in vitro validation to cellular characterization.

Caption: A streamlined workflow for validating the antimitotic hypothesis.

Protocol: In Vitro Tubulin Polymerization Assay

Objective: To directly measure the effect of this compound on the polymerization of purified tubulin.

Rationale: This is the most direct, cell-free assay to confirm engagement with the proposed molecular target. A positive result (inhibition of polymerization) provides strong evidence that the compound interacts with tubulin.

Methodology:

-

Reagent Preparation:

-

Tubulin Stock: Reconstitute lyophilized bovine brain tubulin (>99% pure) in G-PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, pH 6.9) to a final concentration of 10 mg/mL. Flash-freeze aliquots in liquid nitrogen and store at -80°C.

-

Compound Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Controls: Paclitaxel (polymerization promoter) and Nocodazole (polymerization inhibitor) should be used as positive controls. A DMSO-only solution serves as the negative control.

-

-

Assay Execution:

-

On ice, prepare reaction mixtures in a 96-well, UV-transparent plate. For each well, add 90 µL of a tubulin solution (diluted to 0.35 mg/mL in G-PEM buffer).

-

Add 10 µL of the test compound (or control) at various concentrations (e.g., in a serial dilution from 100 µM to 0.1 µM). The final DMSO concentration should not exceed 1%.

-

Immediately place the plate in a temperature-controlled spectrophotometer pre-warmed to 37°C.

-

Monitor the increase in absorbance at 340 nm every 30 seconds for 60 minutes. Polymerization of tubulin into microtubules causes light scattering, which is measured as an increase in absorbance.

-

-

Data Analysis:

-

Plot absorbance (OD340) versus time for each concentration.

-

Determine the rate of polymerization (Vmax) from the linear phase of the curve.

-

Calculate the percentage of inhibition relative to the DMSO control.

-

Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Protocol: Cell Viability and Cytotoxicity Assay (MTT)

Objective: To determine the compound's effect on the proliferation and viability of cancer cell lines.

Rationale: This assay establishes whether the compound has a biological effect at the cellular level and determines its potency (IC50) across different cancer types. It is a foundational screen for any potential anticancer agent.

Methodology:

-

Cell Culture:

-

Seed human cancer cell lines (e.g., MCF-7 for breast, HCT-116 for colon, A549 for lung) into 96-well plates at a density of 5,000-10,000 cells per well.

-

Allow cells to adhere and grow for 24 hours in a 37°C, 5% CO2 incubator.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in the appropriate cell culture medium.

-

Remove the old medium from the cells and add 100 µL of the medium containing the compound (or DMSO control).

-

Incubate the plates for 48 or 72 hours.

-

-

MTT Assay:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

-

Data Analysis:

-

Normalize the absorbance values to the DMSO-treated control wells (representing 100% viability).

-

Plot the percentage of cell viability against the compound concentration and calculate the IC50 value.

-

Protocol: Cell Cycle Analysis by Flow Cytometry

Objective: To confirm that the compound's cytotoxic effect is mediated by arrest at the G2/M phase of the cell cycle.

Rationale: This is a critical mechanistic experiment. If the compound inhibits tubulin polymerization, a significant accumulation of cells in the G2/M phase is expected. This provides a strong link between the molecular activity (tubulin inhibition) and the cellular phenotype (cell death).

Methodology:

-

Cell Treatment:

-

Seed cells (e.g., HCT-116) in 6-well plates and allow them to adhere.

-

Treat the cells with this compound at concentrations corresponding to 1x and 2x its IC50 value for 24 hours. Include a DMSO control.

-

-

Cell Preparation:

-

Harvest the cells (including floating cells in the supernatant) by trypsinization and centrifugation.

-

Wash the cells once with cold PBS.

-

Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

-

-

Staining and Analysis:

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cell pellet in 500 µL of FxCycle™ PI/RNase Staining Solution.

-

Incubate for 15-30 minutes at room temperature, protected from light.

-

Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.

-

-

Data Analysis:

-

Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to generate histograms of DNA content (propidium iodide fluorescence).

-

Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Compare the cell cycle distribution of treated cells to the DMSO control. A significant increase in the G2/M population is indicative of antimitotic activity.[13]

-

Illustrative Data Summary

The following table presents hypothetical, yet realistic, data that would be expected from the successful execution of these protocols, supporting the hypothesis that this compound is an antimitotic agent.

| Parameter | Assay | HCT-116 (Colon) | MCF-7 (Breast) | A549 (Lung) | Notes |

| IC50 (Tubulin) | Tubulin Polymerization | 0.45 µM | N/A | N/A | Potent, direct inhibition of the molecular target. |

| IC50 (Viability) | MTT (72 hr) | 0.15 µM | 0.21 µM | 0.30 µM | Sub-micromolar cytotoxicity against multiple cancer lines. |

| Cell Cycle Arrest | Flow Cytometry (24 hr) | 65% in G2/M | 61% in G2/M | 58% in G2/M | Strong dose-dependent arrest at the G2/M phase. |

Future Directions & Translational Outlook

Assuming successful validation of tubulin as the primary target, future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of this compound to optimize potency and drug-like properties. Key modifications could include substitutions on the benzyl ring and exploring different halogens or other groups at the 5-position of the indole.

-

In Vivo Efficacy: Evaluate the compound in animal models of cancer, such as xenograft models in mice, to assess its antitumor activity and tolerability.[14][15]

-

Pharmacokinetic Profiling: Determine the compound's absorption, distribution, metabolism, and excretion (ADME) properties to assess its potential as an orally bioavailable drug.

-

Resistance Mechanisms: Investigate potential mechanisms of resistance, such as the overexpression of P-glycoprotein (P-gp), which can be a challenge for microtubule-targeting agents.[2]

Conclusion

The this compound scaffold represents a promising starting point for the development of a new anticancer therapeutic. Based on extensive evidence from related compounds, its primary therapeutic target is strongly hypothesized to be tubulin, leading to the inhibition of microtubule polymerization, G2/M cell cycle arrest, and subsequent apoptosis in cancer cells. The experimental framework provided in this guide offers a clear and robust pathway to rigorously test this hypothesis and advance the compound through the preclinical drug discovery pipeline.

References

-

Li, W., et al. (2020). Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. MDPI. [Link]

-

Patil, S. A., et al. (2012). Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents. Future Medicinal Chemistry. [Link]

-

Patil, S. A., et al. (2012). Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents. Semantic Scholar. [Link]

-

Zhang, H., et al. (2022). Indole derivatives as tubulin polymerization inhibitors for the development of promising anticancer agents. Bioorganic & Medicinal Chemistry. [Link]

-

Patil, S. A., et al. (2012). Indole Molecules As Inhibitors Of Tubulin Polymerization: Potential New Anticancer Agents. Taylor & Francis Online. [Link]

-

Abdel-Aziz, M., et al. (2009). Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives. PubMed. [Link]

-

Raju, G., et al. (2016). Synthesis, Characterization and Anticonvulsant Activity of Novel Benzyl-6-Chloro Indole Carboxylate Derivatives. Journal of Basic and Applied Research in Biomedicine. [Link]

-

Abdel-Aziz, M., et al. (2009). Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives. ResearchGate. [Link]

-

Riemer, C., et al. (2023). 1-Benzylindoles as inhibitors of cytosolic phospholipase A2α: synthesis, biological activity, aqueous solubility, and cell permeability. National Institutes of Health (NIH). [Link]

-

Matrix Fine Chemicals. (n.d.). This compound | CAS 227803-33-0. Matrix Fine Chemicals. [Link]

-

He, M., et al. (2021). Discovery of 2-(Ortho-Substituted Benzyl)-Indole Derivatives as Potent and Orally Bioavailable RORγ Agonists with Antitumor Activity. PubMed. [Link]

-

Raju, G., et al. (2022). Synthesis, Characterization and Anticonvulsant Activity of Novel Benzyl-6-Chloro Indole Carboxylate Derivatives. Journal of Basic and Applied Research in Biomedicine. [Link]

-

Sesta, A., et al. (2022). Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor. National Institutes of Health (NIH). [Link]

-

Batool, Z., et al. (2024). Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors. RSC Publishing. [Link]

-

Naqvi, A. T., et al. (2022). N-benzyl-acetamides as novel SARS-CoV-2 RdRp inhibitors. National Institutes of Health (NIH). [Link]

-

Al-Sanea, M. M., et al. (2020). Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents. ResearchGate. [Link]

-

Naqvi, A. T., et al. (2022). N-benzyl-acetamides as novel SARS-CoV-2 RdRp inhibitors. PubMed Central. [Link]

-

Shaik, S. B., et al. (2024). Synthesis, Characterization and Anticancer Evaluation of 1-(5-Substituted-1H-Indol-3-Yl)-3-(P-Substituted-Benzyl) Prop-2-En-1-One Derivatives. Journal of Chemical Health Risks. [Link]

-

National Center for Biotechnology Information. (n.d.). 5-Chloroindole. PubChem. [Link]

-

Naresh, P., et al. (2023). In vitro antimitotic activity and in silico study of some 6-fluoro-triazolo-benzothiazole analogues. Pharmacia. [Link]

Sources

- 1. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations [mdpi.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Indole derivatives as tubulin polymerization inhibitors for the development of promising anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jbarbiomed.com [jbarbiomed.com]

- 7. This compound | CAS 227803-33-0 [matrix-fine-chemicals.com]

- 8. researchgate.net [researchgate.net]

- 9. 1-Benzylindoles as inhibitors of cytosolic phospholipase A2α: synthesis, biological activity, aqueous solubility, and cell permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of 2-(Ortho-Substituted Benzyl)-Indole Derivatives as Potent and Orally Bioavailable RORγ Agonists with Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery and optimization of 2-((1H-indol-3-yl)thio)-N-benzyl-acetamides as novel SARS-CoV-2 RdRp inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In vitro antimitotic activity and in silico study of some 6-fluoro-triazolo-benzothiazole analogues [pharmacia.pensoft.net]

- 14. Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the In Silico Modeling of 2-Benzyl-5-Chloro-1H-Indole Interactions

This guide provides a comprehensive, technically-grounded framework for investigating the molecular interactions of 2-benzyl-5-chloro-1H-indole using a suite of computational modeling techniques. We will move beyond a simple recitation of steps to explore the scientific rationale behind each methodological choice, ensuring a robust and reproducible in silico workflow. The indole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4] Understanding how specific derivatives, such as this compound, interact with biological targets at an atomic level is paramount for rational drug design and lead optimization.[5][6]

Part 1: Foundational Strategy - Target Identification and Ligand Sourcing